molecular formula C13H20N2 B8747076 4-(1-Methylpiperidin-4-yl)benzylamine

4-(1-Methylpiperidin-4-yl)benzylamine

Cat. No. B8747076
M. Wt: 204.31 g/mol
InChI Key: RILUYOBVLRQTQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Methylpiperidin-4-yl)benzylamine is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1-Methylpiperidin-4-yl)benzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Methylpiperidin-4-yl)benzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(1-Methylpiperidin-4-yl)benzylamine

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

[4-(1-methylpiperidin-4-yl)phenyl]methanamine

InChI

InChI=1S/C13H20N2/c1-15-8-6-13(7-9-15)12-4-2-11(10-14)3-5-12/h2-5,13H,6-10,14H2,1H3

InChI Key

RILUYOBVLRQTQG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=CC=C(C=C2)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice cold solution of 4-(1-methylpiperidin-4-yl)benzamide (190 mg, 0.87 mmol) in tetrahydrofuran (5 mL) was added 1.0M lithium aluminum hydride in tetrahydrofuran (1.79 mL, 1.79 mmol) and stirring continued overnight at room temperature. The reaction mixture was quenched by adding sodium sulfate decahydrate until gas evolution ceased. The suspension was filtered through Celite and the filter cake washed with a mixture of ethyl acetate and chloroform (2:1, 50 mL). The filtrate was concentrated to give 4-(1-methylpiperidin-4-yl)benzylamine (130 mg, 71%) as an oil. 1H NMR (400 MHz, CDCl3): 7.23 (dd, 4H), 3.86 (s, 3H), 2.98 (m, 2H), 2.49 (m, 1H), 2.11 (m, 2H), 1.83 (m, 4H).
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190 mg
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1.79 mL
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